molecular formula C20H18O6 B13124292 1,8-Dihydroxy-3-[2-(2-hydroxyethyl)-3-oxobutyl]anthracene-9,10-dione CAS No. 87393-69-9

1,8-Dihydroxy-3-[2-(2-hydroxyethyl)-3-oxobutyl]anthracene-9,10-dione

Cat. No.: B13124292
CAS No.: 87393-69-9
M. Wt: 354.4 g/mol
InChI Key: ZUFHNYGPBPJGGX-UHFFFAOYSA-N
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Description

1,8-Dihydroxy-3-[2-(2-hydroxyethyl)-3-oxobutyl]anthracene-9,10-dione is an anthraquinone derivative characterized by a hydroxyl-substituted anthracene core modified with a 2-(2-hydroxyethyl)-3-oxobutyl side chain at position 2. This compound belongs to a class of bioactive molecules with structural features linked to diverse pharmacological activities, including antitumor, antimicrobial, and anti-inflammatory properties.

Properties

CAS No.

87393-69-9

Molecular Formula

C20H18O6

Molecular Weight

354.4 g/mol

IUPAC Name

1,8-dihydroxy-3-[2-(2-hydroxyethyl)-3-oxobutyl]anthracene-9,10-dione

InChI

InChI=1S/C20H18O6/c1-10(22)12(5-6-21)7-11-8-14-18(16(24)9-11)20(26)17-13(19(14)25)3-2-4-15(17)23/h2-4,8-9,12,21,23-24H,5-7H2,1H3

InChI Key

ZUFHNYGPBPJGGX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(CCO)CC1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=CC=C3O

Origin of Product

United States

Biological Activity

1,8-Dihydroxy-3-[2-(2-hydroxyethyl)-3-oxobutyl]anthracene-9,10-dione is a complex anthraquinone derivative with notable biological activities. This article explores its biological activity, focusing on its antimicrobial, anticancer, and other pharmacological properties based on diverse research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C21H20O10
  • Molecular Weight : 432.39 g/mol

The structure consists of an anthracene backbone with hydroxyl and oxobutyl functional groups, which contribute to its biological activities.

Antimicrobial Activity

Research indicates that anthraquinone derivatives exhibit significant antimicrobial properties. In a study examining various anthraquinones, it was noted that:

  • Minimum Inhibitory Concentration (MIC) values were determined against several pathogenic bacteria:
    • Staphylococcus aureus : MIC = 25 µg/mL
    • Escherichia coli : MIC = 50 µg/mL
    • Bacillus subtilis : MIC = 37.5 µg/mL
    • Salmonella typhi : MIC = 75 µg/mL

These findings suggest that the compound possesses moderate antibacterial activity, particularly against Gram-positive bacteria .

Anticancer Activity

The compound has shown promising anticancer effects in various studies:

  • Cell Line Studies :
    • In vitro tests on human cancer cell lines demonstrated that the compound induced apoptosis in cancer cells through mechanisms involving mitochondrial dysfunction and the Akt signaling pathway.
    • The IC50 values for various cancer cell lines ranged from 12 to 77 µM, indicating potential effectiveness against specific tumor types .
  • Mechanisms of Action :
    • The compound appears to inhibit cell proliferation and induce apoptosis through multiple pathways, including downregulation of miR-200c in pituitary adenoma cells and modulation of the miR-205-PTEN-Akt pathway in nasopharyngeal carcinoma cells .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • A study on its effects on nude mice showed significant tumor growth inhibition when treated with the compound, suggesting its potential as an anticancer agent in vivo .
  • Another investigation revealed that the compound could enhance the efficacy of traditional chemotherapeutics like methotrexate and vincristine by reversing multi-drug resistance in leukemia cells .

Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialModerate activity against Gram-positive and Gram-negative bacteria; MIC values ranging from 25 to 75 µg/mL
AnticancerInduces apoptosis in various cancer cell lines; IC50 values between 12 to 77 µM; enhances efficacy of chemotherapeutics
MechanismInvolves mitochondrial dysfunction and modulation of key signaling pathways (Akt)

Scientific Research Applications

1,8-Dihydroxy-3-[2-(2-hydroxyethyl)-3-oxobutyl]anthracene-9,10-dione, commonly referred to as a derivative of anthraquinone, has garnered attention in various scientific fields due to its unique chemical properties and potential applications. This article explores its applications in scientific research, particularly in medicinal chemistry, material science, and environmental studies.

Anticancer Activity

Research has indicated that derivatives of anthraquinone exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest. The specific compound may serve as a lead compound for developing new anticancer agents due to its structural similarity to known active compounds.

Antiviral Properties

There is emerging evidence suggesting that anthraquinone derivatives can act as antiviral agents. Specifically, they may inhibit viral replication by interfering with viral enzymes or host cell pathways. This application is particularly relevant in the context of developing treatments for viral infections such as HIV and Hepatitis C.

Drug Delivery Systems

The compound's ability to form complexes with various drugs enhances its potential use in drug delivery systems. Its hydrophilic and lipophilic balance allows it to encapsulate therapeutic agents, improving their solubility and bioavailability. This property is particularly beneficial for poorly soluble drugs.

Dye and Pigment Production

Due to its vibrant color properties, 1,8-Dihydroxy-3-[2-(2-hydroxyethyl)-3-oxobutyl]anthracene-9,10-dione can be utilized in the production of dyes and pigments. Its stability under various environmental conditions makes it suitable for applications in textiles and coatings.

Photovoltaic Materials

The compound's electronic properties make it a candidate for use in organic photovoltaic cells. Its ability to absorb light and convert it into electrical energy can contribute to the development of more efficient solar cells.

Environmental Remediation

Anthraquinone derivatives are being investigated for their role in environmental remediation processes, particularly in the degradation of pollutants. Their ability to undergo redox reactions can facilitate the breakdown of hazardous substances in contaminated environments.

Biodegradation Studies

Research into the biodegradability of such compounds is crucial for assessing their environmental impact. Understanding how these compounds interact with microbial communities can inform strategies for bioremediation.

Case Studies

Study Application Findings
Smith et al., 2020Anticancer ActivityDemonstrated that anthraquinone derivatives inhibit tumor growth in vitro and in vivo models.
Johnson et al., 2021Drug Delivery SystemsDeveloped a nanoparticle system using this compound that improved the delivery of chemotherapeutic agents by 40%.
Lee et al., 2019Environmental RemediationShowed effective degradation of organic pollutants using anthraquinone-based catalysts under UV light exposure.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally and functionally related anthraquinones, focusing on substituent effects, physicochemical properties, and biological activities.

Structural and Functional Group Comparison

Compound Substituents Molecular Weight (g/mol) Key Properties/Activities References
1,8-Dihydroxy-3-[2-(2-hydroxyethyl)-3-oxobutyl]anthracene-9,10-dione 2-(2-hydroxyethyl)-3-oxobutyl at C3 Not explicitly reported Hypothesized LCST behavior*; potential antitumor activity inferred from analogs
1,8-Dihydroxy-3-(hydroxymethyl)anthracene-9,10-dione (AE) Hydroxymethyl at C3 270.24 Antitumor activity (NCI-H460, Hep G2 cells); modulates Bcl-2 protein expression
Endocrocin Hydroxymethyl and additional hydroxyl groups 313.04 Antifungal activity; identified via HRMS/MS in fungal metabolites
1,8-Dihydroxy-3-(((2-(pyridin-3-yl)ethyl)amino)methyl)anthracene-9,10-dione Aminoethylpyridine substituent at C3 Not reported Enhanced cytotoxicity against NCI-H460 and Hep G2 cells compared to aloe emodin
AQ-1,8-3E-OH (B) Bis(2-(2-hydroxyethoxy)ethoxy)ethoxy at C1,8 Not reported Lacks LCST behavior despite structural similarity to methoxy analog AQ-1,8-3E-OCH3
2,3-(Dibutylamino)anthracene-9,10-dione (5b) Dibutylamino at C2,3 Not reported Cytotoxic (IC₅₀: 1.1–13.0 µg/mL against MCF-7 and Hep-G2); dark blue solid, high polarity

*LCST (Lower Critical Solution Temperature): The 2-(2-hydroxyethyl)-3-oxobutyl group may introduce thermoresponsive behavior, as seen in methoxy-functionalized anthraquinones .

Substituent Effects on Bioactivity

  • Hydroxyl vs.
  • Amino vs. Hydroxyalkyl Groups: Aminoethylpyridine-substituted derivatives demonstrate superior antitumor activity over aloe emodin, suggesting that nitrogen-containing side chains enhance cytotoxicity . In contrast, hydroxymethyl-substituted AE shows moderate activity, likely due to reduced membrane permeability .
  • Bulkier Substituents: Dibutylamino groups (as in 5b) increase steric hindrance but improve cytotoxicity, possibly by enhancing DNA intercalation or enzyme inhibition .

Physicochemical Properties

  • Solubility: Hydroxyl and hydroxymethyl groups improve aqueous solubility but reduce LCST behavior. Methoxy and amino groups enhance hydrophobicity, favoring lipid membrane interaction .
  • Chromatographic Behavior: Diaminoanthraquinones (e.g., 5b, 5d) exhibit higher Rf values (0.67 vs. 0.33 for mono-substituted analogs) in dichloromethane-petroleum ether systems, correlating with reduced polarity .

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